CCW16: A Covalent Approach to Targeted Protein Degradation via RNF4 Recruitment
CCW16: A Covalent Approach to Targeted Protein Degradation via RNF4 Recruitment
This technical guide provides an in-depth overview of the mechanism of action of CCW16, a covalent ligand designed to recruit the E3 ubiquitin ligase RNF4 for targeted protein degradation. It is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation. This document details the molecular interactions, quantitative data, and experimental methodologies that underpin the function of CCW16 and its application in bifunctional degraders.
Core Mechanism of Action: Covalent Recruitment of RNF4
Targeted protein degradation has emerged as a powerful therapeutic strategy, utilizing small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] This is often achieved through the use of heterobifunctional molecules, or Proteolysis Targeting Chimeras (PROTACs), which consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase.[2] While a limited number of E3 ligases are commonly used in PROTAC design, there is a significant effort to expand the repertoire of recruitable E3 ligases.[2]
CCW16 is a cysteine-reactive small molecule that was identified through an activity-based protein profiling (ABPP) screen as a covalent ligand for the E3 ubiquitin ligase RNF4.[3] The mechanism of action of CCW16 as an RNF4 recruiter is multifaceted:
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Covalent Modification of RNF4: CCW16 contains a chloroacetamide electrophile that forms a covalent bond with specific cysteine residues within the RING domain of RNF4.[4] Mass spectrometry analysis has identified that CCW16 covalently modifies the zinc-coordinating cysteines C132 and C135 of RNF4.[3]
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Non-inhibitory Binding: Crucially, the covalent binding of CCW16 to RNF4 is non-functional, meaning it does not inhibit the intrinsic autoubiquitination activity of the E3 ligase.[3][5] This allows the recruited RNF4 to remain catalytically competent for ubiquitination of a target protein.
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Application in Bifunctional Degraders: The properties of CCW16 make it a suitable E3 ligase recruiter for the design of PROTACs. A notable example is CCW 28-3 , a bifunctional degrader created by linking CCW16 to JQ1, a well-characterized inhibitor of the BET bromodomain protein family.[3][6]
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Ternary Complex Formation and Target Degradation: CCW 28-3 facilitates the formation of a ternary complex between BRD4 (a member of the BET family) and RNF4.[5] This proximity enables RNF4 to polyubiquitinate BRD4, marking it for degradation by the 26S proteasome.[3][5] The degradation of BRD4 by CCW 28-3 has been shown to be dependent on both the proteasome and the presence of RNF4.[3][6]
Signaling Pathway of CCW 28-3 Mediated BRD4 Degradation
Quantitative Data Summary
The following tables summarize the key quantitative data associated with CCW16 and its derivative, CCW 28-3.
Table 1: RNF4 Engagement
| Compound | Assay Type | Target | IC50 (µM) | Cell Line/System | Reference |
| CCW16 | Gel-based ABPP | RNF4 | 1.8 | Purified Protein | [3] |
| CCW 28-3 | Gel-based ABPP | RNF4 | 0.54 | Purified Protein | [3][7] |
Table 2: BRD4 Degradation by CCW 28-3
| Compound | Target Protein | Degradation Characteristics | Cell Line | Reference |
| CCW 28-3 | BRD4 | Time- and dose-responsive degradation.[3] | 231MFP breast cancer cells | [3] |
Note: While dose- and time-dependent degradation of BRD4 by CCW 28-3 has been demonstrated, specific DC50 and Dmax values from a comprehensive dose-response curve are not explicitly reported in the cited literature. The degradation was shown to be less potent and complete compared to other well-established BRD4 degraders like MZ1.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of CCW16's mechanism of action.
Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the covalent binding and determine the IC50 of ligands against RNF4.
-
Protein and Ligand Preparation:
-
Purified RNF4 protein is used.
-
Covalent ligands (e.g., CCW16, CCW 28-3) are prepared in DMSO stocks.
-
A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-Rhodamine), is used for competitive binding.[8]
-
-
Assay Procedure:
-
Pre-incubate purified RNF4 protein (e.g., 0.1 µg) with varying concentrations of the covalent ligand or DMSO vehicle for 30 minutes at room temperature.[3][8]
-
Add the IA-Rhodamine probe (e.g., 100 nM) to the mixture and incubate for an additional 30-60 minutes at room temperature.[3][8]
-
Quench the reaction by adding Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[3]
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.[3]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to RNF4 using densitometry software.[3]
-
The percentage of inhibition of probe labeling is calculated relative to the DMSO-treated control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the ligand concentration and fitting the data to a dose-response curve.[3]
-
In Vitro RNF4 Autoubiquitination Assay
This assay is performed to determine if the covalent ligand inhibits the catalytic activity of RNF4.
-
Reaction Components:
-
Assay Procedure:
-
Pre-incubate RNF4 with the covalent ligand (e.g., CCW16 or CCW 28-3) or DMSO vehicle in ubiquitination assay buffer for 30 minutes at room temperature.[3]
-
Initiate the ubiquitination reaction by adding E1, E2, Flag-ubiquitin, and ATP.[3]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).[3][9]
-
Stop the reaction by adding Laemmli sample buffer and boiling.[3]
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Flag or anti-RNF4 antibody to detect polyubiquitinated RNF4.[9]
-
Cell-Based Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Incubate the lysate on ice for 30 minutes.[1]
-
Clarify the lysate by centrifugation to remove cell debris.[1]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[2]
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the chemiluminescent signal using an imaging system.[1]
-
-
Data Analysis:
Covalent Docking of CCW16 to RNF4
This computational method is used to model the binding pose of CCW16 at the RNF4 active site.
-
Protein and Ligand Preparation:
-
A crystal structure of human RNF4 (e.g., PDB code 4PPE) is used.[3]
-
The protein structure is prepared using software such as Schrödinger's Maestro. This includes adding missing loops and side chains, assigning protonation states (assuming pH 7.0), and removing water molecules.[3]
-
The zinc ion coordinated by the target cysteines is typically removed for docking purposes.[3]
-
The 3D structure of CCW16 is prepared using a ligand preparation tool (e.g., LigPrep).[3]
-
-
Docking Procedure:
-
A covalent docking program is used (e.g., Schrödinger's covalent docking).[10]
-
The reactive cysteine residues (C132 or C135) on RNF4 are defined as the center of the binding grid.[10]
-
CCW16 is specified as the ligand.
-
The reaction type is defined (e.g., nucleophilic substitution).[10]
-
The docking calculation is performed to generate potential binding poses.
-
-
Analysis:
-
The resulting docked poses are analyzed to understand the interactions between CCW16 and the amino acid residues of RNF4.[10]
-
Experimental and Logical Workflow
The discovery and validation of CCW16 as an RNF4 recruiter followed a systematic workflow.
Off-Target Effects: Induction of Ferroptosis
A significant consideration in the development of CCW16-based molecules is the observation of off-target effects. Recent studies have shown that CCW16 and PROTACs derived from it can induce ferroptosis, a form of iron-dependent regulated cell death, in an RNF4-independent manner.[11] This is attributed to the chloro-N-acetamide covalent warhead, which can react with a broad range of cellular proteins, including peroxiredoxins, leading to oxidative stress and lipid peroxidation.[11] This finding highlights the importance of thorough off-target profiling and suggests that the chloro-N-acetamide moiety may lead to undesired toxicities.
Conclusion
CCW16 represents a novel covalent recruiter of the E3 ligase RNF4 for targeted protein degradation. Its mechanism of action relies on the non-inhibitory, covalent modification of cysteines in the RNF4 RING domain. The bifunctional degrader CCW 28-3 demonstrates the utility of CCW16 in mediating the proteasomal degradation of the target protein BRD4. However, the off-target induction of ferroptosis by the chloro-N-acetamide warhead presents a challenge for its therapeutic development. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in the field to understand and potentially build upon this work to develop more potent and selective RNF4-based degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
